molecular formula C19H20ClN5O2 B2584472 6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 887459-13-4

6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2584472
CAS No.: 887459-13-4
M. Wt: 385.85
InChI Key: XFNCMHBQMHCVFZ-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, multiple methyl groups, and a propyl chain attached to a purine-imidazole fused ring system. The presence of these functional groups and the fused ring system endows the compound with distinct chemical and biological properties, making it of interest in various fields of scientific research.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain cytochrome P450 enzymes, which are involved in the metabolism of various substrates . The interaction with cytochrome P450 enzymes suggests that this compound may affect the metabolic pathways of drugs and other xenobiotics.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of cytochrome P450 enzymes, which leads to altered metabolism of substrates . Additionally, this compound can bind to specific receptors and proteins, modulating their activity and leading to downstream effects on cellular processes . The changes in gene expression observed with this compound are likely due to its interaction with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. This compound has shown stability under various conditions, but it can degrade over extended periods . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic function have been observed . These findings highlight the importance of dosage in determining the safety and efficacy of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of drugs and other compounds . The modulation of these enzymes by this compound can lead to changes in metabolic flux and metabolite levels, affecting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound has been found to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules . The targeting signals and post-translational modifications of this compound play a role in directing it to these specific compartments, thereby influencing its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic synthesis One common approach starts with the preparation of the purine core, which can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions

The methyl groups are introduced through alkylation reactions, often using methyl iodide or methyl sulfate as the alkylating agents. The propyl chain can be added through a similar alkylation process, using propyl halides. Each step requires careful control of reaction conditions, such as temperature, solvent, and pH, to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction parameters and enable the efficient production of large quantities of the compound. The use of high-throughput screening and optimization techniques ensures that the industrial process is both cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated or carboxylated derivatives, while reduction produces alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes and enzyme functions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione can be compared with other purine derivatives, such as:

    Caffeine: A well-known stimulant with a similar purine core but different functional groups.

    Theophylline: Used in the treatment of respiratory diseases, also a purine derivative with distinct pharmacological properties.

    Allopurinol: A medication used to treat gout, structurally related but with different therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity compared to other purine derivatives.

Properties

IUPAC Name

6-(4-chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c1-5-10-23-17(26)15-16(22(4)19(23)27)21-18-24(11(2)12(3)25(15)18)14-8-6-13(20)7-9-14/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNCMHBQMHCVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)Cl)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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